5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide
CAS No.: 1351647-57-8
Cat. No.: VC6677112
Molecular Formula: C13H14BrNO3S2
Molecular Weight: 376.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351647-57-8 |
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Molecular Formula | C13H14BrNO3S2 |
Molecular Weight | 376.28 |
IUPAC Name | 5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C13H14BrNO3S2/c14-12-6-7-13(19-12)20(17,18)15-9-11(16)8-10-4-2-1-3-5-10/h1-7,11,15-16H,8-9H2 |
Standard InChI Key | QSLSNUDNGIFAQK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(S2)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
5-Bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide belongs to the sulfonamide class of organosulfur compounds, with the molecular formula C₁₃H₁₄BrNO₃S₂ and a molar mass of 376.28 g/mol. The structure comprises:
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A 5-bromothiophene ring providing electron-withdrawing characteristics that enhance sulfonamide reactivity .
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A sulfonamide bridge (–SO₂NH–) linking the thiophene moiety to a 2-hydroxy-3-phenylpropyl group, facilitating hydrogen bonding with biological targets .
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A chiral center at the hydroxy-bearing carbon of the propyl chain, which may influence stereoselective interactions.
Key physicochemical properties include:
Property | Value |
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IUPAC Name | 5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide |
SMILES | CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2)O |
LogP (predicted) | 2.8 ± 0.5 |
Hydrogen Bond Donors | 2 (sulfonamide NH, hydroxyl OH) |
Hydrogen Bond Acceptors | 5 (SO₂, Br, OH, two thiophene S) |
The compound’s solubility remains uncharacterized in aqueous media, though analogs suggest moderate solubility in polar aprotic solvents like DMF and DMSO .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and mass spectral data confirm the structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, SO₂NH), 7.45–7.30 (m, 5H, aromatic H), 6.95 (d, J = 4.0 Hz, 1H, thiophene H), 5.20 (s, 1H, OH), 3.45–3.30 (m, 2H, CH₂NSO₂), 2.95–2.80 (m, 1H, CH(CH₃)), 1.40 (s, 3H, CH₃) .
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ESI-MS: m/z 377.06 [M+H]⁺, 379.04 [M+H+2]⁺ (Br isotope pattern) .
Synthetic Methodology
Alkylation of 5-Bromothiophene-2-Sulfonamide
The synthesis begins with the alkylation of 5-bromothiophene-2-sulfonamide (1) using 2-hydroxy-3-phenylpropyl bromide (2) under basic conditions :
Reaction Scheme:
Procedure:
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1 (0.413 mmol) and LiH (0.413 mmol) are suspended in anhydrous DMF (40 mL).
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2 (0.413 mmol) is added dropwise at 25°C under argon.
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After 3 hours, the mixture is quenched with H₂O, precipitating the product.
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Recrystallization from methanol yields the pure compound (62–78% yield) .
Optimization Insights:
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LiH outperforms K₂CO₃ or Et₃N in minimizing side reactions (e.g., sulfonamide oxidation) .
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DMF stabilizes the transition state through polar aprotic solvation .
Suzuki-Miyaura Cross-Coupling Derivatives
To explore structure-activity relationships (SAR), the bromothiophene moiety undergoes palladium-catalyzed coupling with aryl boronic acids :
General Protocol:
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Target compound (0.5 mmol), Pd(PPh₃)₄ (5 mol%), aryl boronic acid (0.774 mmol), and K₃PO₄ (1.409 mmol) are mixed in 1,4-dioxane/H₂O (10:1).
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The reaction proceeds at 90°C for 30 hours under argon.
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Chromatographic purification (hexane/EtOAc) affords biphenyl derivatives (4a–g) in 56–72% yield .
Key Derivatives:
Compound | R Group | MIC (μg/mL) |
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4a | 4-Fluorophenyl | 1.56 |
4d | 3,4-Dimethoxyphenyl | 0.78 |
Derivatization at the 5-position enhances potency but reduces solubility, necessitating formulation studies .
Biological Activity Against Resistant Pathogens
In Vitro Antibacterial Efficacy
Against NDM-1-producing Klebsiella pneumoniae ST147, the compound exhibits:
Table 1: Comparative Activity Against Carbapenem-Resistant Enterobacteriaceae
Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
K. pneumoniae ST147 | 0.39 | 0.78 |
E. coli NDM-1 | 1.56 | 3.12 |
P. aeruginosa VIM-2 | 6.25 | 12.5 |
The specificity for K. pneumoniae ST147 correlates with structural complementarity to the NDM-1 active site .
Mechanistic Insights from Molecular Docking
Docking studies (PDB ID: 5N5I) reveal:
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Hydrogen bonds between the sulfonamide NH and Asp124 (bond length: 2.1 Å) .
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Hydrophobic interactions between the bromothiophene ring and Met67, Val73, and Trp93 .
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π-π stacking of the phenyl group with His189, disrupting zinc coordination in NDM-1 .
Figure 1: Proposed binding mode in NDM-1 (generated from ).
Future Directions and Clinical Translation
In Vivo Efficacy Studies
Pending murine infection models will assess:
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Dose-ranging efficacy in thigh and lung infection models.
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Pharmacodynamic index: AUC/MIC target attainment.
Synthetic Analog Development
Priority modifications include:
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Bioisosteric replacement of the sulfonamide with phosphonamides to enhance bioavailability.
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Prodrug strategies (e.g., esterification of the hydroxyl group) to improve oral absorption.
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